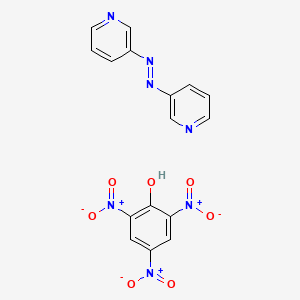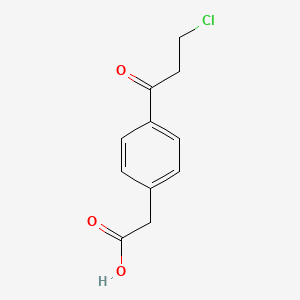
1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can yield different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce nitro or amine derivatives, respectively.
Applications De Recherche Scientifique
1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of various functional groups on biological activity.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
- 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one
Uniqueness: 1-(2-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which provide distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[2-amino-4-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |
Clé InChI |
BRNHLMDNHSZVED-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)CBr)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


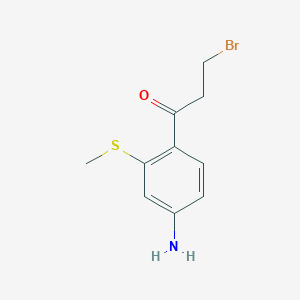
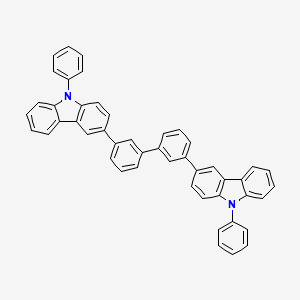
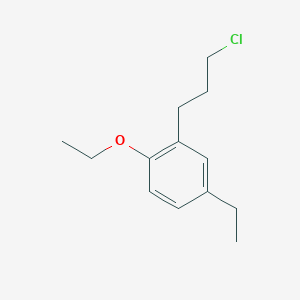
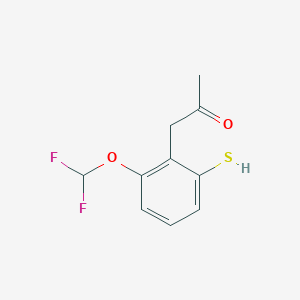
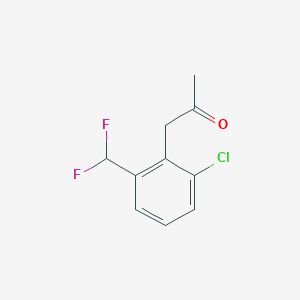

![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
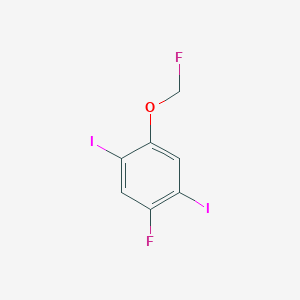
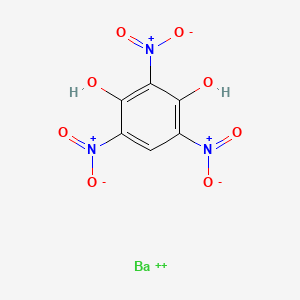
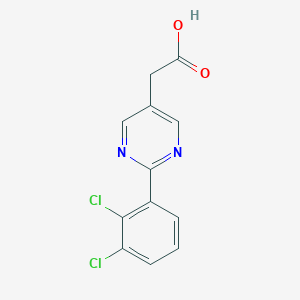
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
